N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
CAS No.: 824955-83-1
Cat. No.: VC5979666
Molecular Formula: C21H15NO4S
Molecular Weight: 377.41
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 824955-83-1 |
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Molecular Formula | C21H15NO4S |
Molecular Weight | 377.41 |
IUPAC Name | N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)19(23)20-18(15-8-2-3-9-16(15)26-20)22-21(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24) |
Standard InChI Key | DRGYLXAOVABFNI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide, reflects its intricate structure:
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Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring.
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3-Methoxybenzoyl group: A methoxy-substituted benzoyl moiety attached at the 2-position of the benzofuran.
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Thiophene-2-carboxamide: A thiophene ring (five-membered sulfur heterocycle) linked via a carboxamide group at the 3-position of the benzofuran.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 391.4 g/mol.
Key Structural Features
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Planar benzofuran-thiophene system: Enhances π-π stacking interactions with biological targets.
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Methoxy group: Increases lipophilicity and metabolic stability.
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Carboxamide linkage: Facilitates hydrogen bonding with enzyme active sites.
Synthesis and Optimization Strategies
Synthetic Pathways
While no explicit synthesis protocol for this exact compound is publicly available, analogous benzofuran derivatives are typically synthesized through multi-step coupling reactions. A generalized pathway involves:
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Benzofuran Intermediate Preparation:
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Thiophene Carboxamide Incorporation:
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Reaction of the benzofuran intermediate with thiophene-2-carbonyl chloride in acetonitrile under reflux conditions.
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Purification via reverse-phase HPLC (methanol-water gradient) or recrystallization.
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Optimization Challenges
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Steric hindrance: Substitution at the 3-position of benzofuran may reduce reaction yields due to steric effects.
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By-product formation: Competing reactions at the benzofuran oxygen or unsubstituted positions require careful temperature control .
Biological Activities and Mechanisms
Anticancer Activity
Related benzofuran-thiophene hybrids exhibit cytotoxic effects against cancer cell lines. For example:
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IC values: Analogous compounds show IC ranges of 0.48–25.0 µM against breast (MCF-7) and lung (A549) cancer cells.
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Apoptosis induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization.
Antimicrobial Properties
Thiophene carboxamides disrupt microbial cell membranes and inhibit enzymes like DNA gyrase. Key findings include:
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Minimum inhibitory concentration (MIC): 12.5 µM against Staphylococcus aureus.
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Synergy with antibiotics: Enhanced efficacy of β-lactams when co-administered with benzofuran derivatives.
Comparative Analysis with Structural Analogs
Analog 1: N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]benzamide
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Structural differences: Chlorine substitution at the benzoyl group; benzamide replaces thiophene carboxamide.
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Activity: Reduced antiviral potency compared to thiophene derivatives, highlighting the importance of sulfur heterocycles .
Analog 2: N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]propenamide
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Structural differences: Additional methoxy group; α,β-unsaturated propenamide chain.
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Activity: Improved π-π stacking but increased metabolic instability.
Data Tables
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 391.4 g/mol |
LogP (Predicted) | 3.2 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Table 2: Biological Activity of Analogs
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